2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Descripción
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-19-8-4-7-17(20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-5-3-6-16(11-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKRTACBAAALFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
The compound, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB), is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs. This means that the compound remains inactive until it is exposed to light, at which point it releases the active drug.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazolo-pyrimidine derivatives:
Key Observations:
- Nitro groups may enhance electrophilicity but reduce metabolic stability compared to fluorine or methoxy groups .
- Solubility : Unlike analogs with ethylpiperazinyl () or methylpiperazinyl () groups, the target compound lacks ionizable amines, suggesting lower aqueous solubility. This could limit bioavailability without formulation aids.
- Synthetic Routes : The target compound’s synthesis likely involves coupling a 3-nitrobenzyl halide with a pyrazolo-pyrimidine precursor, whereas Example 53 () uses Suzuki-Miyaura cross-coupling for chromene integration .
Pharmacological and Physicochemical Comparisons
a. Binding Affinity :
Pyrazolo-pyrimidine derivatives often target ATP-binding pockets in kinases. The 2,3-dimethoxybenzamide group in the target compound may mimic adenine interactions, similar to the 2-fluoro-N-isopropylbenzamide in Example 53 . However, the nitro group’s bulkiness could sterically hinder binding compared to smaller substituents like fluorine.
b. Metabolic Stability :
Compounds with electron-withdrawing groups (e.g., nitro) are prone to nitro-reductase metabolism, whereas methoxy or piperazinyl groups (–7) improve stability via steric or electronic effects .
c. Thermal Properties :
The target compound’s melting point is unreported, but analogs like Example 53 (MP: 175–178°C) suggest moderate crystallinity, which impacts formulation .
Q & A
Q. What are the established synthetic routes for this compound, and what characterization techniques are essential for confirming its structure?
Answer: The synthesis involves multi-step reactions starting with condensation of pyrazolo[3,4-d]pyrimidine precursors with substituted benzamide derivatives. Key steps include:
- Amination : Reaction of 5-(3-nitrobenzyl)-4-oxopyrazolo[3,4-d]pyrimidine with ethylenediamine derivatives under reflux in ethanol .
- Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 2,3-dimethoxybenzoyl moiety to the ethylenediamine intermediate .
Characterization : - NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions.
- LC-MS : Validate molecular weight and purity (>95%) .
- IR Spectroscopy : Identify carbonyl (C=O) and nitro (NO) functional groups .
(Basic)
Q. What initial biological screening assays are recommended for this compound?
Answer:
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
(Advanced)
Q. How can researchers optimize the synthetic yield and purity of this compound?
Answer:
- Solvent Optimization : Replace ethanol with DMSO to enhance solubility of nitrobenzyl intermediates .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for improved coupling efficiency .
- Reaction Monitoring : Use HPLC with UV detection at 254 nm to track intermediate formation and minimize side products .
(Advanced)
Q. What strategies are employed to elucidate the mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Computational Docking : AutoDock Vina to predict binding modes in kinase ATP-binding pockets (e.g., PDB ID 4Y0) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified kinase domains .
- Mutagenesis Studies : Validate target engagement by testing activity against kinase mutants (e.g., T790M EGFR) .
(Advanced)
Q. How should researchers analyze contradictions in reported biological activities across studies?
Answer:
- Dose-Response Analysis : Compare IC values across cell lines (e.g., differences in HeLa vs. A549 sensitivity) .
- Assay Standardization : Replicate studies under identical conditions (e.g., serum concentration, incubation time) .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects .
(Advanced)
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to correlate structure with kinase inhibition .
- Free Energy Calculations : MM-PBSA to rank binding affinities for derivative prioritization .
(Advanced)
Q. How can derivatives be designed to improve pharmacokinetic properties?
Answer:
- Solubility Enhancement : Introduce PEGylated groups at the benzamide moiety .
- Metabolic Stability : Replace methoxy groups with fluorinated analogs to reduce CYP450-mediated oxidation .
- logP Optimization : Use reversed-phase HPLC to measure partition coefficients and guide substituent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
